1,2,3,4,5,6-Hexamethylbenzene;2,4,6-trinitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

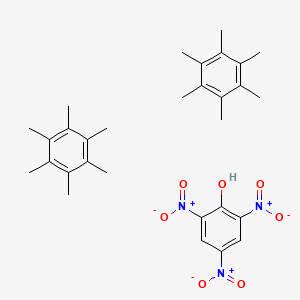

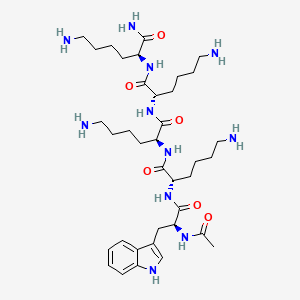

1,2,3,4,5,6-Hexamethylbenzene: is an aromatic hydrocarbon with the molecular formula C₁₂H₁₈ It is a derivative of benzene where all six hydrogen atoms are replaced by methyl groups2,4,6-Trinitrophenol , commonly known as picric acid, is an organic compound with the molecular formula C₆H₃N₃O₇. It is a yellow crystalline solid and is one of the most acidic phenols. It has been historically used in explosives and dyeing due to its highly reactive nitro groups.

Preparation Methods

1,2,3,4,5,6-Hexamethylbenzene: can be synthesized through two main methods:

Methylation of Benzene: Benzene reacts with methanol in the presence of a catalyst to form hexamethylbenzene.

Oxidation of Toluene: Toluene undergoes oxidation to form hexamethylbenzene.

2,4,6-Trinitrophenol: is prepared by nitrating phenol. The process involves:

Chemical Reactions Analysis

1,2,3,4,5,6-Hexamethylbenzene: undergoes various chemical reactions:

Oxidation: It can be oxidized to mellitic acid.

Substitution: It can participate in electrophilic aromatic substitution reactions.

2,4,6-Trinitrophenol: undergoes several reactions:

Reduction: It can be reduced to form aminophenols.

Substitution: It can react with bases to form picrate salts.

Scientific Research Applications

1,2,3,4,5,6-Hexamethylbenzene: is used in:

Organometallic Chemistry: It acts as a ligand in organometallic compounds.

Aromaticity Studies: It is used to study the properties of aromatic compounds.

2,4,6-Trinitrophenol: has applications in:

Explosives: It is used in the manufacture of explosives.

Dyeing: It is used as a dye and in the production of other dyes.

Medical Applications: It has been used as an antiseptic and in burn treatments.

Mechanism of Action

1,2,3,4,5,6-Hexamethylbenzene: exerts its effects through:

Aromaticity: The electron-donating nature of the methyl groups enhances the basicity of the central ring.

Ligand Behavior: It can form complexes with metals in organometallic chemistry.

2,4,6-Trinitrophenol: acts through:

Explosive Properties: The nitro groups make it highly reactive and explosive.

Antiseptic Properties: It disrupts microbial cell walls and proteins.

Comparison with Similar Compounds

1,2,3,4,5,6-Hexamethylbenzene: is unique due to its high degree of methylation. Similar compounds include:

Toluene: A single methyl group attached to benzene.

2,4,6-Trinitrophenol: is similar to other nitrophenols but is more explosive. Similar compounds include:

2,4-Dinitrophenol: Less explosive but still highly reactive.

4-Nitrophenol: Used in the synthesis of other chemicals.

Properties

CAS No. |

185672-61-1 |

|---|---|

Molecular Formula |

C30H39N3O7 |

Molecular Weight |

553.6 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexamethylbenzene;2,4,6-trinitrophenol |

InChI |

InChI=1S/2C12H18.C6H3N3O7/c2*1-7-8(2)10(4)12(6)11(5)9(7)3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-6H3;1-2,10H |

InChI Key |

UEPOUNJLZTZMPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)C)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)

![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)

![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)

![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)

![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)

![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)

![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)